molecular formula C3H7O6P B3055821 2-Hydroxy-2-phosphonopropionic acid CAS No. 6713-75-3

2-Hydroxy-2-phosphonopropionic acid

Cat. No.: B3055821
CAS No.: 6713-75-3
M. Wt: 170.06 g/mol
InChI Key: DCZIEFPBLCHYII-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phosphonopropionic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group and a hydroxyl group attached to a propionic acid backbone

Mechanism of Action

The exact mechanism of action for 2-Hydroxy-2-phosphonopropionic acid depends on its specific application. For osteoporosis treatment, it likely involves inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts, thereby preventing protein prenylation and reducing bone resorption .

Safety and Hazards

2-Hydroxy-2-phosphonopropionic acid is corrosive to the skin and eyes. Proper protective measures, including gloves and eyeshields, are essential when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-phosphonopropionic acid can be synthesized through various methods. One common approach involves the reduction of phosphonopyruvate to form 2-hydroxy-3-phosphonopropionic acid . Another method includes the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific bacterial strains such as Streptomyces durhamensis . The culture broth of these bacteria can yield significant quantities of the compound, which can then be isolated and purified for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-phosphonopropionic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of various substituted phosphonates.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2-phosphonopropionic acid is unique due to its dual functional groups (hydroxyl and phosphonic acid), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-2-phosphonopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c1-3(6,2(4)5)10(7,8)9/h6H,1H3,(H,4,5)(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZIEFPBLCHYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986164
Record name 2-Hydroxy-2-phosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6713-75-3
Record name 2-Hydroxy-2-phosphonopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-phosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-2-phosphonopropionic acid
Reactant of Route 2
2-Hydroxy-2-phosphonopropionic acid
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2-Hydroxy-2-phosphonopropionic acid
Reactant of Route 4
2-Hydroxy-2-phosphonopropionic acid
Reactant of Route 5
2-Hydroxy-2-phosphonopropionic acid
Reactant of Route 6
2-Hydroxy-2-phosphonopropionic acid

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